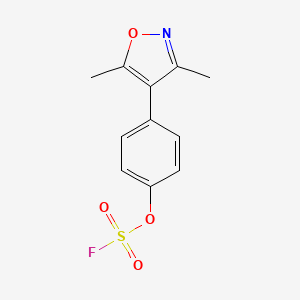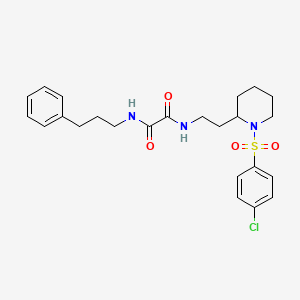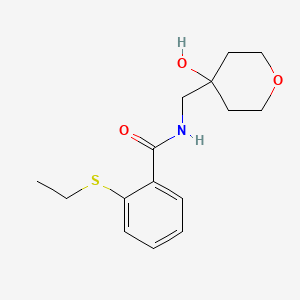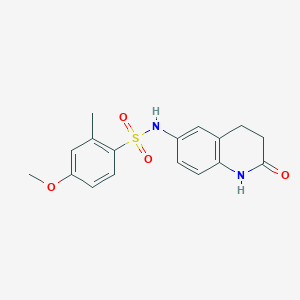
4-(4-Fluorosulfonyloxyphenyl)-3,5-dimethyl-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Fluorosulfonyloxyphenyl)-3,5-dimethyl-1,2-oxazole is a synthetic organic compound characterized by the presence of a fluorosulfonyloxy group attached to a phenyl ring, which is further connected to a 3,5-dimethyl-1,2-oxazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorosulfonyloxyphenyl)-3,5-dimethyl-1,2-oxazole typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong acids or bases, and the presence of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Fluorosulfonyloxyphenyl)-3,5-dimethyl-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of the fluorosulfonyloxy group, resulting in different derivatives.
Substitution: The fluorosulfonyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Applications De Recherche Scientifique
4-(4-Fluorosulfonyloxyphenyl)-3,5-dimethyl-1,2-oxazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the development of biochemical probes and as a tool for studying biological pathways.
Mécanisme D'action
The mechanism of action of 4-(4-Fluorosulfonyloxyphenyl)-3,5-dimethyl-1,2-oxazole involves its interaction with specific molecular targets. The fluorosulfonyloxy group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The oxazole ring contributes to the overall stability and electronic properties of the molecule, affecting its behavior in different environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Sulfonyloxyphenyl)-3,5-dimethyl-1,2-oxazole: Lacks the fluorine atom, resulting in different chemical properties.
4-(4-Fluorophenyl)-3,5-dimethyl-1,2-oxazole: Missing the sulfonyloxy group, leading to variations in reactivity and applications.
4-(4-Methanesulfonyloxyphenyl)-3,5-dimethyl-1,2-oxazole: Contains a methanesulfonyloxy group instead of fluorosulfonyloxy, altering its chemical behavior.
Uniqueness
The presence of the fluorosulfonyloxy group in 4-(4-Fluorosulfonyloxyphenyl)-3,5-dimethyl-1,2-oxazole imparts unique chemical properties, such as increased reactivity and potential for specific interactions with biological targets. This makes it a valuable compound for various scientific and industrial applications .
Propriétés
IUPAC Name |
4-(4-fluorosulfonyloxyphenyl)-3,5-dimethyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO4S/c1-7-11(8(2)16-13-7)9-3-5-10(6-4-9)17-18(12,14)15/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEHLGBBFXDBGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC=C(C=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-ethyl 4-((4-((3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B3014021.png)


![[3-(1H-Indol-1-yl)propyl]amine methanesulfonate](/img/structure/B3014030.png)

![(E)-2-Phenyl-N-[1-(1,3,5-trimethylpyrazol-4-YL)propan-2-YL]ethenesulfonamide](/img/structure/B3014032.png)
![2-(4-hydroxypiperidin-1-yl)-2-oxo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B3014033.png)


![5-(4-acetylpiperazin-1-yl)-3-(4-chlorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3014036.png)

